molecular formula C15H17N5 B5768611 1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

Cat. No.: B5768611
M. Wt: 267.33 g/mol
InChI Key: OHWQCBSGKFBUCJ-UHFFFAOYSA-N
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Description

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring and a piperazine ring, which are commonly found in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine typically involves the reaction of pyridine derivatives with piperazine derivatives under specific conditions. One common method involves the use of a condensation reaction between 3-pyridinecarboxaldehyde and 1-(2-pyridyl)piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents on the pyridine or piperazine ring is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted pyridine or piperazine derivatives.

Scientific Research Applications

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine is unique due to its specific combination of pyridine and piperazine rings, which confer distinct chemical and biological properties. Its ability to bind to DNA and modulate biological processes makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-pyridin-3-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-2-7-17-15(5-1)19-8-10-20(11-9-19)18-13-14-4-3-6-16-12-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWQCBSGKFBUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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